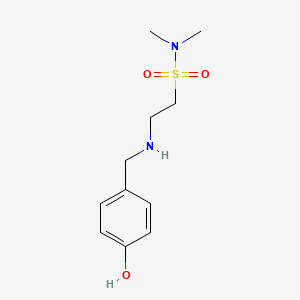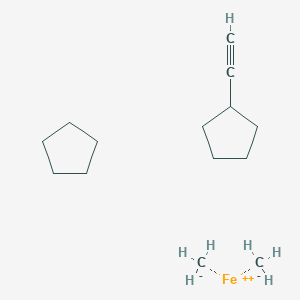![molecular formula C12H16O2 B13908658 1-Ethyl-1-methyl-1a,3a,6,7-tetrahydrocyclopropa[c][2]benzofuran-3-one](/img/structure/B13908658.png)
1-Ethyl-1-methyl-1a,3a,6,7-tetrahydrocyclopropa[c][2]benzofuran-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-1-methyl-1a,3a,6,7-tetrahydrocyclopropacbenzofuran-3-one is an organic compound with the molecular formula C12H16O2
Métodos De Preparación
The synthesis of 1-Ethyl-1-methyl-1a,3a,6,7-tetrahydrocyclopropacbenzofuran-3-one involves several steps, typically starting with the formation of the cyclopropane ring followed by the fusion with a benzofuran moiety. Common synthetic routes include:
Cyclopropanation Reactions: Utilizing reagents such as diazomethane or Simmons-Smith reagents to form the cyclopropane ring.
Furan Ring Formation: Employing methods like the Paal-Knorr synthesis to construct the furan ring.
Fusion Reactions: Combining the cyclopropane and furan rings under specific conditions to achieve the desired structure.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments to ensure consistency and scalability.
Análisis De Reacciones Químicas
1-Ethyl-1-methyl-1a,3a,6,7-tetrahydrocyclopropacbenzofuran-3-one undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Performing nucleophilic or electrophilic substitution reactions to replace hydrogen atoms with other functional groups.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and temperature control to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used, often resulting in derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
1-Ethyl-1-methyl-1a,3a,6,7-tetrahydrocyclopropacbenzofuran-3-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as a lead compound in drug discovery.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-1-methyl-1a,3a,6,7-tetrahydrocyclopropacbenzofuran-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting transcription factors or epigenetic markers to regulate gene expression.
These interactions can lead to various biological effects, depending on the specific targets and pathways involved.
Comparación Con Compuestos Similares
1-Ethyl-1-methyl-1a,3a,6,7-tetrahydrocyclopropacbenzofuran-3-one can be compared with other similar compounds, such as:
Cyclopropane-fused Benzofurans: Compounds with similar structural motifs but different substituents.
Benzofuran Derivatives: Molecules with variations in the furan ring or additional functional groups.
Cyclopropane-containing Compounds: Structures featuring the cyclopropane ring but lacking the benzofuran moiety.
The uniqueness of 1-Ethyl-1-methyl-1a,3a,6,7-tetrahydrocyclopropacbenzofuran-3-one lies in its specific combination of the cyclopropane and benzofuran rings, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H16O2 |
|---|---|
Peso molecular |
192.25 g/mol |
Nombre IUPAC |
1-ethyl-1-methyl-1a,3a,6,7-tetrahydrocyclopropa[c][2]benzofuran-3-one |
InChI |
InChI=1S/C12H16O2/c1-3-11(2)10-12(11)7-5-4-6-8(12)9(13)14-10/h4,6,8,10H,3,5,7H2,1-2H3 |
Clave InChI |
WHNUXUAEXHHXPK-UHFFFAOYSA-N |
SMILES canónico |
CCC1(C2C13CCC=CC3C(=O)O2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





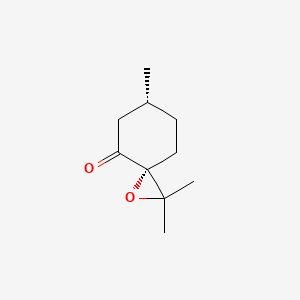
![benzyl (1S,4S)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13908596.png)
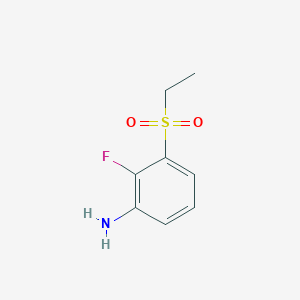
![[(1R)-1-[(dimethylamino)methyl]-2,2-difluoro-cyclopropyl]methanol;hydrochloride](/img/structure/B13908613.png)

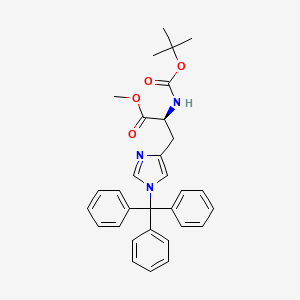
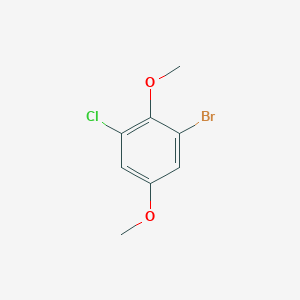
![O9-tert-butyl O2-methyl 9-azabicyclo[3.3.1]nonane-2,9-dicarboxylate](/img/structure/B13908631.png)

